molecular formula C19H19FN4O2 B2574902 (E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-43-9

(E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2574902
CAS RN: 899728-43-9
M. Wt: 354.385
InChI Key: HCGJJJPDVAEYBA-HAVVHWLPSA-N
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Description

(E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism

  • Application: A study explored the role of a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist in arousal-related processes, including stress. This research is crucial in understanding the treatment of various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Cholinesterase Inhibition

  • Application: Novel coumarylthiazole derivatives containing aryl urea/thiourea groups demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s (Kurt et al., 2015).

Cancer Research

  • Application: Research on urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents focused on their antiproliferative effects against various cancer cell lines, highlighting potential applications in developing new cancer therapies (Perković et al., 2016).

Supramolecular Gelators

  • Application: Investigation into quinoline urea derivatives for their gelator behavior in the formation of Ag-complexes, contributing to the field of material science and nanochemistry (Braga et al., 2013).

Antibacterial Properties

  • Application: The study of fluorinated quinolones and naphthyridones as N-1 substituents suggested significant potential in developing potent antibacterial agents against various bacterial strains (Kuramoto et al., 2003).

DNA-Binding Analysis

  • Application: Research into N-alkylanilinoquinazoline derivatives provided insights into their potential as DNA intercalating agents, with implications for the development of new therapeutic agents targeting DNA interactions (Garofalo et al., 2010).

Synthesis of Dihydroquinazolines

  • Application: A study on the synthesis of dihydroquinazolines using environmentally benign sources underlines the importance of green chemistry in medicinal chemistry (Sarma & Prajapati, 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "4-fluoroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form the corresponding imine intermediate.", "Step 2: Addition of urea to the imine intermediate in the presence of a catalyst such as trifluoroacetic acid or acetic anhydride to form the final product, (E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

899728-43-9

Product Name

(E)-1-(4-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C19H19FN4O2

Molecular Weight

354.385

IUPAC Name

1-(4-fluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H19FN4O2/c1-12(2)11-24-17(15-5-3-4-6-16(15)22-19(24)26)23-18(25)21-14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25)

InChI Key

HCGJJJPDVAEYBA-HAVVHWLPSA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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